molecular formula C13H13NO B8160817 (5-Amino-[1,1'-biphenyl]-3-yl)methanol

(5-Amino-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B8160817
M. Wt: 199.25 g/mol
InChI Key: JHLYNVOSGVKLLU-UHFFFAOYSA-N
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Description

(5-Amino-[1,1’-biphenyl]-3-yl)methanol: is an organic compound that features both an amino group and a hydroxyl group attached to a biphenyl structure

Mechanism of Action

The mechanism by which (5-Amino-[1,1’-biphenyl]-3-yl)methanol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic reactions. These interactions can influence enzyme activity, protein binding, and other biochemical pathways .

Comparison with Similar Compounds

  • (5-Amino-[1,1’-biphenyl]-2-yl)methanol
  • (5-Amino-[1,1’-biphenyl]-4-yl)methanol
  • (5-Amino-[1,1’-biphenyl]-3-yl)ethanol

Uniqueness:

This detailed article provides a comprehensive overview of (5-Amino-[1,1’-biphenyl]-3-yl)methanol, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-amino-5-phenylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8,15H,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLYNVOSGVKLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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